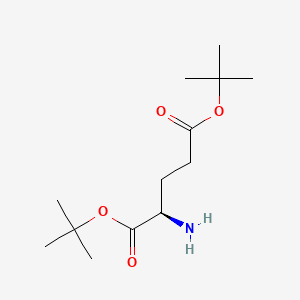

Di-tert-butyl (R)-2-aminopentanedioate

Description

Significance of Chiral Amino Acid Esters in Synthetic Chemistry

Chiral amino acid esters are highly valued intermediates in synthetic chemistry. They serve as "chiral building blocks," which are molecular fragments that introduce a specific, predefined stereochemistry into a target molecule. This strategy is fundamental to the efficient synthesis of complex natural products and pharmaceutical agents. sciengine.com The ester functional groups in these derivatives serve a dual purpose: they protect the naturally reactive carboxylic acid group and enhance the solubility of the amino acid in organic solvents, facilitating a broader range of chemical transformations.

The α-carbon of all proteinogenic amino acids (except for the achiral glycine) is a stereogenic center, providing a reliable source of chirality. wikipedia.org By employing derivatives of either L- or D-amino acids, chemists can access different enantiomeric series of target molecules. The development of catalytic systems, such as those using chiral aldehydes, has further expanded the toolkit for the asymmetric functionalization of amino acid esters, enabling the creation of novel, non-proteinogenic amino acids with diverse side chains and functionalities. researchgate.netnih.gov

The Unique Role of (R)-Glutamic Acid Derivatives as Chiral Building Blocks

Glutamic acid, an acidic amino acid, is a particularly versatile chiral starting material. Both its natural L-form, (S)-glutamic acid, and the non-natural D-form, (R)-glutamic acid, are commercially available and relatively inexpensive. sciengine.com This accessibility makes them attractive for large-scale synthetic applications. (R)-Glutamic acid provides access to the "unnatural" D-series of chiral compounds, which are often crucial components of pharmacologically active molecules, including certain antibiotics and enzyme inhibitors.

Derivatives of (R)-glutamic acid have been successfully employed in the enantioselective total synthesis of various complex natural products. sciengine.com The two carboxylic acid groups of glutamic acid offer multiple points for chemical modification, allowing for the construction of intricate molecular skeletons such as pyrrolidines, piperidines, and other heterocyclic systems. sciengine.comacs.org For example, glutamic acid derivatives are precursors for synthesizing chiral monomers used in the development of stereoregular polyamides. researchgate.net The predictable stereochemistry of the glutamic acid backbone allows chemists to design and execute synthetic routes with a high degree of stereocontrol.

Research Trajectories and Scope for Di-tert-butyl (R)-2-aminopentanedioate

This compound is a diester derivative of (R)-glutamic acid. In this molecule, both the α- and γ-carboxylic acid groups are protected by bulky tert-butyl groups. This protection is a key feature, as the tert-butyl esters are stable under a wide range of reaction conditions but can be selectively removed under acidic conditions. This characteristic makes the compound an ideal intermediate in multi-step syntheses where the carboxylic acid functionalities need to be masked until a later stage.

Research involving this compound focuses on its utility as a protected chiral building block. A primary application is in solid-phase or solution-phase peptide synthesis, where it allows for the incorporation of a D-glutamic acid residue into a peptide chain. The tert-butyl protecting groups prevent the side-chain carboxyl group from interfering with the peptide bond formation.

A patented process highlights a method for preparing such di-tert-butyl amino esters through the transesterification of an acidic amino acid like glutamic acid. google.com This process underscores the industrial relevance of these protected derivatives. google.com The primary research trajectory for this compound is its application as a key intermediate for introducing the (R)-glutamic acid scaffold into complex target molecules, particularly in the development of new therapeutic agents and peptidomimetics.

Compound Properties

Below are tables detailing the chemical and physical properties of this compound and its commonly used hydrochloride salt.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H25NO4 | nih.gov |

| Molecular Weight | 259.34 g/mol | nih.gov |

| IUPAC Name | di-tert-butyl (2R)-2-aminopentanedioate | nih.gov |

| Synonyms | H-D-Glu(OtBu)-OtBu, D-Glutamic acid di-tert-butyl ester | sigmaaldrich.com |

Table 2: Properties of this compound Hydrochloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C13H26ClNO4 | nih.gov |

| Molecular Weight | 295.80 g/mol | nih.gov |

| CAS Number | 172793-31-6 | nih.govsigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ditert-butyl (2R)-2-aminopentanedioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO4/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6/h9H,7-8,14H2,1-6H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTUGPDFKMVHCCJ-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CC[C@H](C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Di Tert Butyl R 2 Aminopentanedioate and Analogues

Enantioselective Synthesis Strategies

The creation of a specific stereoisomer is paramount in the synthesis of chiral molecules like Di-tert-butyl (R)-2-aminopentanedioate. Enantioselective synthesis strategies are employed to achieve high levels of stereochemical purity.

Asymmetric Catalysis in α-Amino Acid Ester Formation

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of α-amino acid esters. researchgate.net This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. researchgate.net Various catalytic systems have been developed for the asymmetric synthesis of α- and β-amino acid derivatives. researchgate.net

Chiral aldehyde catalysis, for instance, provides effective catalytic activation and stereoselective control in the asymmetric reactions of N-unprotected amino acid esters. frontiersin.orgnih.gov The design of catalysts derived from chiral BINOL aldehyde is crucial for controlling the facial selectivity of enolate intermediates. frontiersin.orgnih.gov This method has been successfully applied to the direct asymmetric α-functionalization of N-unprotected glycine (B1666218) esters, demonstrating high activity and stereoselectivity. frontiersin.orgnih.gov

The catalytic asymmetric addition of nucleophiles to α-imino esters is another intensely investigated route to optically enriched α- and β-amino acid derivatives. researchgate.net The high electrophilicity of α-imino esters makes them excellent substrates for these reactions. researchgate.net Furthermore, combining chiral aldehyde catalysis with transition-metal catalysis has enabled enantioselective α-allylic alkylation of amino acid esters. nih.gov

Chiral Pool Synthesis Approaches Utilizing (R)-Glutamic Acid Precursors

Chiral pool synthesis is a strategy that utilizes readily available enantiomerically pure natural products as starting materials. (R)-Glutamic acid is a common precursor for the synthesis of this compound. This approach leverages the inherent chirality of the starting material to produce the desired enantiomer of the target molecule.

The process typically involves the protection of the amino and carboxylic acid functional groups of (R)-glutamic acid. The carboxylic acid groups are converted to tert-butyl esters, and the amino group is often protected with a suitable protecting group. A key challenge in this approach is the selective protection of the α- and γ-carboxylic acid groups.

A three-step procedure starting from N-α-tert-butoxycarbonyl-L-aspartic acid α-tert-butyl ester has been developed for the preparation of a related piperidine (B6355638) derivative, showcasing the utility of amino acid precursors in chiral synthesis. orgsyn.org This method highlights the stereodirecting effect of the tert-butyl ester group in achieving high diastereoselectivity. orgsyn.org

Enzymatic Synthesis of β-Amino Acid Esters and Related Systems

Enzymes are highly efficient and selective catalysts that are increasingly used in organic synthesis. mdpi.com Lipases, in particular, have shown great utility in the kinetic resolution of racemic β-amino acid esters through hydrolysis, yielding enantiomerically pure products. mdpi.comhilarispublisher.com For example, lipase (B570770) PSIM from Burkholderia cepacia has been used to catalyze the hydrolysis of racemic β-amino carboxylic ester hydrochloride salts, providing unreacted (R)-amino esters and product (S)-amino acids with excellent enantiomeric excess. mdpi.com

Lipase TL IM from Thermomyces lanuginosus has been employed to catalyze the Michael addition of aromatic amines to acrylates, offering a green and efficient method for the synthesis of β-amino acid esters. mdpi.com The reaction proceeds under mild conditions with a short residence time. mdpi.com Transaminases are another class of enzymes that have been utilized to produce β-amino acids from β-keto acids, with the potential for complete conversion of the starting material. researchgate.net

| Enzyme | Reaction Type | Substrate | Product | Key Features |

| Lipase PSIM (Burkholderia cepacia) | Hydrolysis | Racemic β-amino carboxylic ester hydrochlorides | (R)-amino esters and (S)-amino acids | Excellent ee values (≥99%) and good chemical yields (>48%). mdpi.com |

| Lipase TL IM (Thermomyces lanuginosus) | Michael Addition | Aromatic amines and acrylates | β-amino acid esters | Green reaction conditions, short residence time (30 min). mdpi.com |

| Transaminases | Transamination | β-keto acids | β-amino acids | Potential for 100% conversion of starting material. researchgate.net |

Protecting Group Chemistry in the Synthesis of Di-tert-butyl Aminopentanedioates

Protecting group chemistry is essential in the synthesis of complex molecules like this compound to mask reactive functional groups and prevent unwanted side reactions.

Carboxylate Protection via tert-Butyl Esterification

The tert-butyl ester is a widely used protecting group for carboxylic acids due to its stability towards nucleophiles and reducing agents. thieme.denii.ac.jpthieme-connect.com It can be conveniently removed under acidic conditions. thieme.denii.ac.jpthieme-connect.com

Several methods exist for the formation of tert-butyl esters. A common approach involves the reaction of the carboxylic acid with isobutylene (B52900) in the presence of a strong acid catalyst. researchgate.net Another method utilizes di-tert-butyl dicarbonate (B1257347) (Boc₂O) as a tert-butylating agent. thieme.dethieme-connect.com Recently, a simple and safe method was developed using bis(trifluoromethanesulfonyl)imide in tert-butyl acetate, which allows for the direct tert-butylation of free amino acids in high yields. nii.ac.jpthieme-connect.com This method is advantageous as it avoids the use of hazardous reagents like perchloric acid. nii.ac.jpthieme-connect.com In the case of amino acids with two carboxylic acid groups, such as L-aspartic acid and L-glutamic acid, both can be converted to tert-butyl esters. nii.ac.jp

Enzymatic methods for the deprotection of tert-butyl esters have also been explored. An esterase from Bacillus subtilis and lipase A from Candida antarctica have been shown to hydrolyze a range of tert-butyl esters of protected amino acids, leaving other protecting groups like Boc, Z, and Fmoc intact. nih.gov

| Method | Reagents | Key Features |

| Acid-catalyzed reaction | Isobutylene, H₂SO₄ | Traditional and effective method. researchgate.net |

| tert-Butylation with Boc₂O | Di-tert-butyl dicarbonate | Utilizes a common and versatile reagent. thieme.dethieme-connect.com |

| tert-Butylation with Tf₂NH | Bis(trifluoromethanesulfonyl)imide, tert-butyl acetate | Simple, safe, and provides high yields for free amino acids. nii.ac.jpthieme-connect.com |

| Enzymatic Deprotection | Esterase from Bacillus subtilis, Lipase A from Candida antarctica | Mild and selective removal of the tert-butyl group. nih.gov |

N-Terminal Amine Protection Strategies (Boc, Fmoc)

The protection of the N-terminal amine group is crucial during peptide synthesis and the synthesis of amino acid derivatives. The most common protecting groups are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups.

The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. organic-chemistry.orgwikipedia.org It is stable to most nucleophiles and bases but is readily cleaved under anhydrous acidic conditions, such as with trifluoroacetic acid (TFA). organic-chemistry.orgwikipedia.org

The Fmoc group is typically introduced using Fmoc-chloride or Fmoc-O-succinimide. thieme-connect.comtotal-synthesis.com It is stable to acidic conditions but is cleaved by treatment with a secondary amine, such as piperidine. total-synthesis.com The orthogonality of the Boc and Fmoc protecting groups allows for their selective removal in the presence of each other, which is a key strategy in solid-phase peptide synthesis. organic-chemistry.orgtotal-synthesis.com

| Protecting Group | Introduction Reagent | Deprotection Condition | Stability |

| Boc | Di-tert-butyl dicarbonate (Boc₂O) | Anhydrous acid (e.g., TFA) organic-chemistry.orgwikipedia.org | Stable to bases and nucleophiles. organic-chemistry.org |

| Fmoc | Fmoc-chloride, Fmoc-OSu | Secondary amine (e.g., piperidine) total-synthesis.com | Stable to acids. total-synthesis.com |

Orthogonal Deprotection Sequences in Complex Di-tert-butyl Glutamate (B1630785) Derivatizations

In the synthesis of complex peptides and other intricate organic molecules, the concept of orthogonal protection is fundamental. biosynth.com It allows for the selective removal of one type of protecting group in the presence of others, which remain intact. biosynth.comiris-biotech.de This strategy is crucial when dealing with multifunctional compounds like glutamic acid derivatives, where differential protection of the α-amino, α-carboxyl, and γ-carboxyl groups is necessary for sequential and site-specific modifications.

The most widely employed orthogonal pair in solid-phase peptide synthesis (SPPS) is the combination of the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the protection of the α-amino group and the acid-labile tert-butyl (tBu) group for the protection of carboxyl and hydroxyl side chains. iris-biotech.de For this compound, both the α- and γ-carboxyl groups are protected as tert-butyl esters.

A typical deprotection sequence in the context of SPPS involving a Di-tert-butyl glutamate derivative would be:

Fmoc-Deprotection: The temporary Fmoc group on the α-amino group is removed using a mild base, commonly a solution of 20% piperidine in dimethylformamide (DMF). nih.gov This exposes the amino group for the subsequent coupling of the next amino acid in the peptide chain. The tert-butyl esters on the glutamate side chain are stable under these basic conditions. iris-biotech.de

Final Cleavage and tBu-Deprotection: Upon completion of the peptide sequence, the peptide is cleaved from the solid support, and the permanent side-chain protecting groups, including the tert-butyl esters of the glutamate residue, are removed simultaneously. iris-biotech.de This is typically achieved using a strong acid cocktail, most commonly 95% trifluoroacetic acid (TFA) with scavengers like water and triisopropylsilane (B1312306) (TIS) to prevent side reactions. iris-biotech.denih.gov

For more complex derivatizations, such as on-resin cyclization or side-chain labeling, a third layer of orthogonality is required. In such cases, the γ-carboxyl group of glutamic acid can be protected with a group that is labile to conditions under which both Fmoc and tBu groups are stable. Examples include:

Allyl (All) esters: These are stable to both the basic conditions of Fmoc removal and the acidic conditions of tBu removal but can be selectively cleaved using a palladium catalyst. peptide.com

2-Phenylisopropyl (O-2-PhiPr) esters: These can be removed with mildly acidic conditions (e.g., 1% TFA in dichloromethane), which are not harsh enough to cleave the more robust tert-butyl esters. peptide.com

A novel strategy for the on-resin deprotection of side-chain tert-butyl esters of aspartic and glutamic acid involves the use of Lewis acids, such as ferric chloride (FeCl₃). nih.gov This method is compatible with Fmoc chemistry and allows for the selective deprotection of the tBu ester, enabling subsequent on-resin modifications like amidation or esterification of the side chain. nih.gov

The following table summarizes the common protecting groups and their deprotection conditions in the context of Di-tert-butyl glutamate derivatizations:

| Protecting Group | Protected Functionality | Deprotection Reagent(s) | Orthogonality with tBu |

| Fmoc | α-Amino group | 20% Piperidine in DMF | Yes |

| tBu | α- and γ-Carboxyl groups | 95% Trifluoroacetic Acid (TFA) | - |

| Allyl (All) | γ-Carboxyl group | Pd(PPh₃)₄ / Phenylsilane | Yes |

| 2-Phenylisopropyl (O-2-PhiPr) | γ-Carboxyl group | 1% TFA in DCM | Yes |

| Dde | Side-chain Amino group (e.g., Lysine) | 2% Hydrazine in DMF | Yes |

Modern Synthetic Techniques and Process Intensification

Recent advancements in chemical synthesis have focused on process intensification, aiming for more efficient, safer, and sustainable production methods. Flow chemistry, green chemistry principles, and microwave-assisted synthesis represent key areas of innovation in the production of amino acid esters like this compound.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch-wise manner, offers several advantages over traditional batch processing. stolichem.com These benefits include enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety due to smaller reaction volumes, and the potential for straightforward automation and scale-up. stolichem.commt.comflinders.edu.au

The synthesis of tertiary butyl esters has been shown to be more efficient, versatile, and sustainable when conducted in flow microreactor systems. rsc.org This approach allows for the direct introduction of the tert-butoxycarbonyl group into various organic compounds. rsc.org In the context of amino acid ester synthesis, flow chemistry can be applied to overcome challenges associated with hazardous reagents or thermally sensitive intermediates. For instance, the use of packed-bed reactors with immobilized enzymes, such as lipase, has been demonstrated for the continuous-flow synthesis of β-amino acid esters with high yields and short residence times. mdpi.com

The key benefits of employing flow chemistry in the synthesis of this compound and its analogues are summarized below:

| Feature of Flow Chemistry | Advantage in Di-tert-butyl Ester Synthesis |

| Superior Heat Transfer | Allows for better control of exothermic reactions and enables the use of higher temperatures under pressure, potentially accelerating reaction rates. stolichem.commt.com |

| Precise Control of Residence Time | Minimizes the formation of by-products by ensuring that reactants are exposed to reaction conditions for the optimal duration. nih.gov |

| Enhanced Safety | The small volume of the reactor at any given time significantly reduces the risks associated with handling hazardous reagents or potentially explosive intermediates. stolichem.comflinders.edu.au |

| Facilitated Scale-up | Production can be scaled up by running the system for longer periods or by parallelizing multiple reactor lines, avoiding the challenges of scaling up batch reactors. stolichem.com |

| Automation and Integration | Flow systems can be readily automated and integrated with in-line purification and analysis, leading to more efficient multi-step syntheses. flinders.edu.au |

The twelve principles of green chemistry provide a framework for designing chemical products and processes that minimize the use and generation of hazardous substances. lubrizol.com The production of this compound can be made more sustainable by applying these principles.

Key green chemistry principles relevant to di-tert-butyl ester production include:

Waste Prevention: Designing syntheses to prevent waste is preferable to treating waste after it has been created. Flow chemistry contributes to this by often providing higher yields and fewer by-products. rsc.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mun.ca Direct esterification methods, if efficient, can have a high atom economy.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances with little or no toxicity. This involves avoiding hazardous reagents like perchloric acid, which has been used in some older methods for tert-butyl ester synthesis. scientificupdate.com

Safer Solvents and Auxiliaries: The use of auxiliary substances should be made unnecessary or innocuous whenever possible. Research into solvent-free reactions or the use of greener solvents (e.g., water, supercritical CO₂, or bio-derived solvents) is a key aspect of green chemistry. acs.org

Design for Energy Efficiency: Energy requirements should be minimized. Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption compared to conventional heating. nih.gov

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents. The use of recyclable catalysts, including biocatalysts (enzymes), can improve the green profile of the synthesis. researchgate.net

| Green Chemistry Principle | Application in Di-tert-butyl Ester Production |

| Waste Prevention | Higher yields in flow chemistry and microwave synthesis lead to less waste. |

| Atom Economy | Utilizing addition reactions or catalytic processes that maximize the incorporation of starting materials into the final product. |

| Safer Solvents | Replacing hazardous solvents like dichloromethane (B109758) with greener alternatives or developing solvent-free conditions. acs.org |

| Energy Efficiency | Employing microwave irradiation to reduce reaction times and energy input compared to conventional reflux. nih.gov |

| Catalysis | Using recyclable acid catalysts or enzymes (biocatalysis) instead of stoichiometric reagents. researchgate.net |

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. Unlike conventional heating, which transfers heat via conduction and convection, microwave irradiation directly heats the reactants and solvent through dielectric heating. nih.gov This often leads to a rapid increase in temperature, resulting in dramatically reduced reaction times, increased product yields, and sometimes improved product purity. nih.govsigmaaldrich.cn

The application of microwave heating is particularly advantageous in solid-phase peptide synthesis, where it can accelerate both the coupling and deprotection steps. sigmaaldrich.cnresearchgate.net In the context of esterification, microwave irradiation has been shown to be highly effective for the synthesis of amino acid esters. The direct esterification of L-leucine, for example, proceeds much faster and with higher yields under microwave irradiation compared to conventional oil bath heating.

A comparative study of conventional versus microwave-assisted synthesis consistently demonstrates the superiority of the microwave approach in terms of reaction time. nih.gov

| Parameter | Conventional Heating | Microwave-Assisted Heating |

| Heating Mechanism | Conduction and convection (surface heating) | Dielectric heating (direct, uniform heating) nih.gov |

| Reaction Time | Hours | Minutes nih.gov |

| Energy Efficiency | Lower | Higher |

| Yield | Often lower to moderate | Often higher nih.gov |

| Side Reactions | More prevalent due to prolonged heating | Often reduced due to shorter reaction times |

The synthesis of this compound can benefit from this technology, potentially allowing for a rapid and efficient one-pot esterification of glutamic acid with a tert-butyl source under microwave irradiation. This approach aligns with the principles of green chemistry by improving energy efficiency and process intensification.

Chemical Reactivity and Transformations of Di Tert Butyl R 2 Aminopentanedioate

N-Alkylation and N-Arylation Reactions of Amino Acid Esters

The primary amine of di-tert-butyl (R)-2-aminopentanedioate is a nucleophilic center that readily participates in N-alkylation and N-arylation reactions. These transformations are fundamental for synthesizing N-substituted amino acid derivatives used in peptidomimetics and as intermediates for complex molecules.

N-Alkylation is commonly achieved through reductive amination. This method involves the reaction of the amino ester with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine. A one-pot procedure can be employed using a mild reducing agent like sodium triacetoxyborohydride. worktribe.com Alternatively, a two-pot procedure involves the isolation of the imine followed by reduction with an agent such as sodium borohydride, a method noted for its reproducibility. worktribe.com Direct N-alkylation using alcohols has also been developed as a catalytic approach, which can proceed with high retention of stereochemistry under specific conditions. nih.gov

N-Arylation of amino acid esters, including tert-butyl esters, is a more challenging transformation due to the potential for racemization under the often basic reaction conditions. researchgate.net Modern methods utilize palladium-catalyzed cross-coupling reactions, which can be performed under milder conditions to minimize loss of stereochemical integrity. nih.govnih.gov These reactions typically involve an aryl halide or triflate as the coupling partner, a palladium catalyst, a suitable ligand, and a base. nih.govrsc.org The choice of ligand and reaction conditions is critical for achieving high yields and preserving the chirality of the amino acid ester.

| Reaction Type | Reagents and Conditions | Product | Key Features |

|---|---|---|---|

| Reductive Amination (One-Pot) | Aldehyde (e.g., salicylaldehyde), NaBH(OAc)₃, 1,2-dichloroethane | N-Alkyl amino acid ester | Direct conversion of amine to substituted amine. worktribe.com |

| Reductive Amination (Two-Pot) | Aldehyde (e.g., benzaldehyde), Et₃N; then NaBH₄, methanol | N-Alkyl amino acid ester | Offers good reproducibility via a stable imine intermediate. worktribe.com |

| Direct N-Alkylation | Alcohol, Ruthenium Pincer Catalyst, Toluene, 120 °C | N-Alkyl amino acid ester | Catalytic method with high retention of enantiomeric excess (ee). nih.gov |

| Palladium-Catalyzed N-Arylation | Aryl halide/triflate, Pd(OAc)₂, ligand (e.g., t-BuBrettPhos), base | N-Aryl amino acid ester | Mild conditions minimize racemization of the chiral center. researchgate.netpeptide.com |

Coupling Reactions in Peptide Synthesis with Di-tert-butyl Glutamates

In peptide synthesis, protecting groups are essential to prevent unwanted side reactions at the reactive functional groups of amino acids. Di-tert-butyl glutamate (B1630785) is widely used in Solid Phase Peptide Synthesis (SPPS), particularly within the Fmoc/tBu orthogonal protection strategy. peptide.comnih.gov The tert-butyl (tBu) groups protect both the α- and γ-carboxyl functions of glutamic acid.

The stability of the tert-butyl ester to the basic conditions used for Fmoc-group removal (typically piperidine) makes it an ideal side-chain protecting group. peptide.com During the coupling step, the free amine of the resin-bound peptide reacts with an activated N-Fmoc protected amino acid. The activation of the carboxylic acid is achieved using a variety of coupling reagents. iris-biotech.de Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC), and aminium/uronium or phosphonium (B103445) salt-based reagents such as HBTU, HATU, and PyBOP. peptide.comsigmaaldrich.combachem.com These reagents convert the carboxylic acid into a highly reactive species (e.g., an active ester), facilitating rapid amide bond formation. sigmaaldrich.comuni-kiel.de

Once the peptide sequence is complete, the tert-butyl protecting groups are removed simultaneously with the cleavage of the peptide from the resin. This is achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). peptide.comlibretexts.org The volatility of the byproducts, isobutylene (B52900) and tert-butanol, simplifies the purification of the final peptide. peptide.com

| Coupling Reagent Class | Examples | Mechanism of Action | Notes |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Forms an O-acylisourea intermediate, which reacts with the amine. | Often used with additives like HOBt to suppress racemization. iris-biotech.debachem.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU, HCTU, COMU | Forms a highly reactive O-acyl active ester (e.g., OBt or OAt ester). | Highly efficient, fast reaction times, low racemization. peptide.comsigmaaldrich.com HATU and COMU are among the most effective. bachem.com |

| Phosphonium Salts | BOP, PyBOP, PyAOP | Forms a phosphonium ester intermediate that reacts with the amine. | Very effective, especially for sterically hindered couplings. peptide.comsigmaaldrich.com |

Derivatization for Chiral Ligand Design

The inherent chirality of this compound makes it an excellent starting material for the synthesis of chiral ligands for asymmetric catalysis. mdpi.com The glutamate scaffold can be systematically modified to introduce various coordinating atoms and steric bulk, allowing for the fine-tuning of the ligand's electronic and structural properties to suit specific catalytic transformations. uwindsor.ca

A common strategy involves the functionalization of the α-amino group. For instance, reductive amination with salicylaldehyde (B1680747) followed by N-alkylation with tert-butyl bromoacetate (B1195939) can produce a polydentate ligand bearing phenolic and azacarboxylate donor groups. worktribe.com Such ligands are designed to form stable complexes with metal ions, creating a chiral environment that can induce enantioselectivity in a catalyzed reaction. rsc.org The tert-butyl ester groups can be retained in the final ligand to impart steric hindrance or can be hydrolyzed to provide additional coordination sites. The versatility of amino acids allows for their incorporation into various ligand architectures, including P-N hybrids and bis(imidazolium) salts for N-heterocyclic carbene (NHC) ligands. mdpi.comacs.org

| Ligand Type | Synthetic Strategy | Key Intermediates | Potential Applications |

|---|---|---|---|

| Polydentate Aminocarboxylate | Reductive amination followed by N-alkylation | N-substituted di-tert-butyl glutamate | Coordination chemistry, metal sequestration. worktribe.com |

| P-N Hybrid Ligands | Conversion of amino acid to amino alcohol, followed by phosphine (B1218219) introduction. | Chiral amino alcohols, phosphino-amidines | Palladium-mediated asymmetric allylic substitutions. acs.org |

| Semicorrin-type Ligands | Cyclization and condensation reactions starting from pyroglutamate. | Pyroglutamate diesters | Copper-catalyzed cyclopropanation. uwindsor.ca |

| NHC Ligands | Derivatization of the amino group to form an imidazolium (B1220033) salt. | Amino acid-derived bis(imidazolium) salts | Cross-coupling reactions. mdpi.com |

Stereoselective Reductions of Imino Esters to Amino Esters

While the sections above describe reactions of this compound, it is also pertinent to discuss a key stereoselective method for its synthesis. The asymmetric synthesis of α-amino acids is a cornerstone of modern organic chemistry, and the stereoselective reduction of imines is a powerful approach.

This synthetic route typically begins with a keto-ester, di-tert-butyl 2-oxopentanedioate. Condensation of this keto-ester with a chiral amine or ammonia (B1221849) in the presence of a chiral catalyst forms a prochiral imino ester. The subsequent stereoselective reduction of this C=N double bond establishes the chiral center at the α-carbon. This reduction can be achieved using chiral catalysts, such as those based on transition metals (e.g., iridium or rhodium) with chiral phosphine ligands, or through biocatalysis using engineered imine reductases (IREDs). researchgate.net An alternative strategy involves the enantioselective Michael addition of amino ester imines to acceptors, which can furnish α-substituted glutamates with high enantioselectivity. nih.govbeilstein-journals.orgresearchgate.net This approach allows for the construction of the carbon skeleton and the chiral center in a single, highly controlled step. nih.gov

Functional Group Interconversions on the Glutamate Side Chain

The side chain of di-tert-butyl glutamate offers another site for chemical modification, enabling the synthesis of a diverse range of glutamate analogs. A key transformation is the selective deprotection of the γ-tert-butyl ester while the α-ester and other protecting groups on the peptide remain intact. A mild and efficient method for this on-resin deprotection utilizes Lewis acids, such as ferric chloride (FeCl₃), in dichloromethane (B109758). nih.gov This selective deprotection exposes a free carboxylic acid on the side chain, which can then be coupled with various amines, alcohols, or thiols using standard peptide coupling reagents to form amides, esters, or thioesters, respectively. nih.gov

Beyond modification of the ester, the carbon backbone of the side chain can also be functionalized. For instance, after N-protection, the α-carbon of the glutamate derivative can be deprotonated with a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) to form an enolate. This enolate can then be alkylated with various electrophiles, such as alkyl halides, in a diastereoselective manner. nih.gov This strategy allows for the introduction of substituents at the α-position, leading to complex and non-natural amino acid derivatives. nih.gov Another example involves the conversion of the side-chain ester to an amide, which is a key step in the synthesis of prodrugs of L-γ-methyleneglutamic acid amides. nih.gov

| Transformation | Reagents and Conditions | Product | Significance |

|---|---|---|---|

| Selective γ-Ester Deprotection | FeCl₃, Dichloromethane (on-resin) | γ-Carboxy-glutamate peptide | Allows for site-specific side-chain modification (amidation, esterification). nih.gov |

| α-Alkylation of the Backbone | 1. LiHMDS, THF, -78 °C; 2. Alkyl iodide | α-Alkyl-glutamate derivative | Creates complex, non-natural amino acids with defined stereochemistry. nih.gov |

| γ-Ester to γ-Amide Conversion | 1. LiOH (hydrolysis); 2. Amine, HBTU | γ-Amido-glutamate derivative | Synthesis of bioactive compounds and peptidomimetics. nih.gov |

Applications in Advanced Organic Synthesis and Molecular Design

Di-tert-butyl (R)-2-aminopentanedioate as a Chiral Building Block in Asymmetric Synthesis

In the realm of asymmetric synthesis, the primary goal is the selective production of a single enantiomer of a chiral molecule. Chiral building blocks, which are enantiomerically pure compounds incorporated into a synthetic route, are instrumental in achieving this goal by introducing a predefined stereocenter. This compound, with its defined (R)-configuration at the α-carbon, is a prime example of such a building block.

The utility of this compound lies in the strategic placement of its protecting groups. The two tert-butyl esters protect the carboxylic acid functionalities, preventing them from reacting under conditions where the free amine is intended to participate in a reaction. This differential protection allows for selective manipulation of the molecule's functional groups, a cornerstone of modern synthetic strategy.

While specific examples detailing the use of this compound in the total synthesis of complex natural products or pharmaceuticals are not extensively documented in readily available literature, the principles of its application are well-established. Chiral amino acid derivatives are frequently employed in diastereoselective reactions where the existing stereocenter directs the formation of a new stereocenter. For instance, the chiral amine can be used to form chiral auxiliaries or to direct nucleophilic additions to carbonyl groups, leading to the formation of new stereocenters with high diastereoselectivity.

Table 1: Key Features of this compound as a Chiral Building Block

| Feature | Description | Implication in Asymmetric Synthesis |

|---|---|---|

| Predefined Stereocenter | The (R)-configuration at the α-carbon is inherent to the molecule. | Serves as a source of chirality, influencing the stereochemical outcome of subsequent reactions. |

| Orthogonal Protection | The amine group is free, while the carboxyl groups are protected as tert-butyl esters. | Allows for selective reactions at the amine without interference from the carboxylic acids. |

| Versatility | The protected carboxyl groups can be deprotected under acidic conditions to participate in further transformations. | Enables the sequential introduction of functionality and the construction of complex molecular frameworks. |

Construction of Peptides and Peptidomimetics

The synthesis of peptides and peptidomimetics is a fundamental aspect of medicinal chemistry and chemical biology. This compound, as a derivative of a non-standard D-amino acid, is a valuable component in the construction of these molecules. The incorporation of D-amino acids into peptide sequences can significantly enhance their proteolytic stability and can modulate their biological activity.

In standard solid-phase peptide synthesis (SPPS), the tert-butyl protecting groups on the side-chain and C-terminus of glutamic acid are compatible with the widely used Fmoc (9-fluorenylmethyloxycarbonyl) strategy. The Fmoc group, which protects the α-amine, is removed under basic conditions (e.g., with piperidine), while the tert-butyl groups are stable to these conditions. The tert-butyl esters are typically removed at the final cleavage step from the solid support using strong acidic conditions, such as with trifluoroacetic acid (TFA). peptide2.com

A specific example of a related derivative in peptide synthesis is the use of Fmoc-Glu(Arg(Pbf)-OtBu)-OH. nih.gov In this case, the glutamic acid side chain is further modified with an arginine residue, and both the glutamic acid side chain and the arginine side chain are protected with acid-labile groups (OtBu and Pbf, respectively). This complex building block is incorporated into a peptide chain using standard SPPS coupling reagents like HBTU. nih.gov This illustrates how derivatives of this compound can be elaborated and then used in the stepwise synthesis of complex peptides.

Peptidomimetics are molecules that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced stability or oral bioavailability. The incorporation of D-amino acids and the modification of the peptide backbone are common strategies in peptidomimetic design. This compound can serve as a starting point for creating such modifications, for example, by using its side-chain carboxyl group as a handle for introducing non-peptidic structural elements.

Design and Development of Chiral Catalysts and Ligands from Amino Acid Esters

Chiral amino acid esters are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. The well-defined stereochemistry of the amino acid is transferred to the ligand, which in turn induces enantioselectivity in a metal-catalyzed reaction. The development of novel chiral ligands is a continuous effort in organic chemistry to achieve higher efficiency and selectivity in asymmetric transformations.

While direct examples of chiral catalysts derived specifically from this compound are not prominent in the literature, the general strategy involves the conversion of the amino acid ester into a multidentate ligand. This can be achieved by reacting the free amine with various electrophiles to introduce phosphine (B1218219), amine, or other coordinating moieties. The resulting ligands can then be complexed with transition metals such as rhodium, iridium, or palladium to form chiral catalysts.

For instance, the amine group could be reductively aminated to introduce a phosphinoaryl group, and one of the deprotected carboxyl groups could be converted to an amide bearing another coordinating group, resulting in a P,N,O-tridentate ligand. The stereochemistry of the original amino acid would create a chiral environment around the metal center, enabling enantioselective catalysis.

Table 2: General Approach for Ligand Synthesis from Amino Acid Esters

| Step | Description |

|---|---|

| 1. Functionalization of the Amine | The primary amine is reacted with suitable reagents to introduce coordinating atoms like phosphorus or nitrogen. |

| 2. Deprotection of Carboxyl Groups | The tert-butyl esters are removed under acidic conditions. |

| 3. Functionalization of Carboxyl Groups | The resulting carboxylic acids are converted into amides or other functional groups bearing additional coordinating sites. |

| 4. Metal Complexation | The synthesized chiral ligand is reacted with a metal precursor to form the active catalyst. |

Precursors for Macrocyclic and Conformationally Constrained Systems

Macrocycles and other conformationally constrained molecules are of significant interest in drug discovery and supramolecular chemistry. Constraining the conformation of a molecule can lead to increased receptor binding affinity, selectivity, and metabolic stability. Amino acids are frequently used as building blocks for the synthesis of such systems.

This compound can serve as a precursor for macrocycles by providing a scaffold with multiple points for cyclization. After deprotection of the carboxyl groups, one can be used for chain extension while the other can be used as a handle for macrocyclization. For example, a peptide chain could be built from the α-amine and α-carboxyl groups, and the side-chain carboxyl group could then be used to form a lactam bridge with an amine group elsewhere in the peptide chain.

The synthesis of constrained dipeptide surrogates, such as indolizidinone amino acids, often starts from protected amino acids. arctomsci.com These constrained systems are designed to mimic beta-turns in peptides and can be incorporated into peptide sequences to induce specific secondary structures. While not a direct example using the subject compound, this highlights the general strategy of using protected amino acids to create conformationally restricted peptidomimetics.

Integration into Solid-Phase Synthesis Methodologies

Solid-phase synthesis (SPS) is a powerful technique for the rapid and efficient construction of peptides and other oligomers. nih.gov The integration of building blocks like this compound into SPS protocols is crucial for the synthesis of modified and complex molecules.

In the context of solid-phase peptide synthesis (SPPS), an N-terminally protected version of this compound (e.g., with an Fmoc group) would be used. The free α-carboxyl group would be activated and coupled to the free amine of the growing peptide chain, which is attached to a solid support. The tert-butyl ester on the side chain remains intact during the coupling and subsequent Fmoc deprotection steps. peptide2.com

The general cycle of SPPS involves the following steps:

Deprotection: The N-terminal protecting group (e.g., Fmoc) of the resin-bound peptide is removed.

Activation and Coupling: The incoming N-protected amino acid (in this case, an Fmoc-protected version of this compound) is activated and coupled to the newly freed amine.

Washing: Excess reagents are washed away.

This cycle is repeated until the desired sequence is assembled. The use of this compound in such a protocol allows for the site-specific incorporation of a D-glutamic acid residue with a protected side chain. This side chain can either be deprotected during the final cleavage from the resin or, if an orthogonal protecting group strategy is employed, it could be selectively deprotected and modified while the peptide is still on the solid support.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| D-glutamic acid |

| Fmoc-Glu(Arg(Pbf)-OtBu)-OH |

| 9-fluorenylmethyloxycarbonyl (Fmoc) |

| Piperidine (B6355638) |

| Trifluoroacetic acid (TFA) |

| HBTU |

| Arginine |

Analytical Methodologies for Characterization and Quality Control of Di Tert Butyl R 2 Aminopentanedioate

Determination of Enantiomeric Excess (ee)

Ensuring the enantiomeric purity of Di-tert-butyl (R)-2-aminopentanedioate is critical, as the biological activity of chiral molecules is often highly dependent on their stereochemistry. The enantiomeric excess (ee) is a measure of this purity and is determined using several specialized analytical techniques.

NMR spectroscopy, when used in conjunction with chiral auxiliary reagents, is a powerful method for determining the enantiomeric excess of a chiral compound. This technique relies on the principle of creating a diastereomeric interaction between the enantiomers in the sample and a chiral resolving agent. This interaction results in the formation of transient diastereomeric complexes that are distinguishable in the NMR spectrum, allowing for the quantification of each enantiomer.

There are two main types of chiral reagents used:

Chiral Derivatizing Agents (CDAs): These reagents react covalently with the amine group of this compound and its potential (S)-enantiomer to form a new pair of diastereomers. These diastereomers have distinct chemical shifts (δ) in the NMR spectrum. A common example of a CDA is Mosher's acid ((R)-α-methoxy-α-trifluoromethylphenylacetic acid).

Chiral Solvating Agents (CSAs): These agents, such as (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol, form non-covalent diastereomeric complexes with the enantiomers of the analyte. The differential association between the CSA and each enantiomer leads to separate signals in the NMR spectrum.

The enantiomeric excess is calculated by integrating the signals corresponding to each diastereomer. For instance, the tert-butyl protons, being a sharp singlet, are often monitored for separation and integration.

Table 1: Representative ¹H NMR Data for Enantiomeric Excess Determination of a Di-tert-butyl 2-aminopentanedioate Sample using a Chiral Solvating Agent

| Analyte Enantiomer | Monitored Proton Group | Chemical Shift (δ) without CSA (ppm) | Chemical Shift (δ) with CSA (ppm) | Integral Value |

| (R)-enantiomer | tert-butyl | 1.45 | 1.43 | 95 |

| (S)-enantiomer | tert-butyl | 1.45 | 1.41 | 5 |

Note: The chemical shifts and integral values are illustrative and would be determined experimentally.

Gas chromatography is a high-resolution separation technique that can be adapted for chiral separations by using a capillary column containing a chiral stationary phase (CSP). For a volatile or derivatized compound like this compound, GC offers excellent separation efficiency. The underlying principle is the differential interaction between the enantiomers and the chiral stationary phase, leading to different retention times (tᵣ).

The selection of the appropriate CSP is crucial for achieving separation. For amino acid derivatives, cyclodextrin-based CSPs are commonly employed. These phases, such as those modified with alkyl or acyl groups, create chiral cavities into which one enantiomer fits better than the other, resulting in a separation. Prior to analysis, the analyte may require derivatization, for example, by acylation of the amino group, to increase its volatility.

Table 2: Typical GC Parameters for Chiral Separation of Derivatized Di-tert-butyl 2-aminopentanedioate

| Parameter | Condition |

| Column | Chirasil-Val or Cyclodex-B |

| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), ramp to 220 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 280 °C |

| Expected Result | Baseline separation of the (R) and (S) enantiomer peaks |

High-performance liquid chromatography is one of the most widely used techniques for the separation and quantification of enantiomers. Chiral HPLC can be performed in two ways: using a chiral stationary phase (CSP) or by adding a chiral selector to the mobile phase. The former is more common.

For this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are highly effective. The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, between the enantiomers and the chiral stationary phase. The choice of mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol like isopropanol, is optimized to achieve the best resolution.

Table 3: Illustrative HPLC Method for the Chiral Resolution of Di-tert-butyl 2-aminopentanedioate

| Parameter | Condition |

| Column | Chiralpak AD-H (amylose derivative) |

| Column Dimensions | 250 mm x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (90:10 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 210 nm |

| Expected Retention Time (R)-enantiomer | ~ 8.5 min |

| Expected Retention Time (S)-enantiomer | ~ 10.2 min |

When coupled with mass spectrometry, both liquid chromatography and gas chromatography become highly sensitive and selective techniques for quantitative analysis. In LC-MS and GC-MS, the chromatograph separates the enantiomers, which are then introduced into the mass spectrometer for detection and quantification.

The mass spectrometer can be operated in selected ion monitoring (SIM) mode, where only ions of a specific mass-to-charge ratio (m/z) corresponding to the analyte are detected. This enhances the sensitivity and reduces interference from other components in the sample matrix. For this compound, the molecular ion or a characteristic fragment ion would be monitored. This approach allows for the accurate quantification of each enantiomer even at very low concentrations.

Table 4: Key Parameters for Quantitative LC-MS Analysis of Di-tert-butyl 2-aminopentanedioate Enantiomers

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Mass Analyzer | Triple Quadrupole (QqQ) |

| Monitored Transition (MRM) | Precursor Ion (m/z) → Product Ion (m/z) |

| Dwell Time | 100 ms |

| Collision Energy | Optimized for the specific transition |

| Limit of Quantification (LOQ) | Typically in the low ng/mL range |

Spectroscopic Techniques for Structural Elucidation (Excluding Basic Compound Identification)

Beyond the basic confirmation of the compound's identity, advanced spectroscopic techniques are utilized to provide a deeper understanding of its three-dimensional structure, conformation, and electronic properties.

One such powerful technique is 2D Nuclear Magnetic Resonance (NMR) spectroscopy . While 1D NMR (¹H and ¹³C) is used for basic identification, 2D NMR experiments provide information about the connectivity and spatial relationships between atoms in the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the tracing of the carbon backbone of the molecule. For this compound, COSY would show correlations between the proton on the chiral center and the adjacent methylene (B1212753) protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons, confirming the assignment of each carbon atom in the structure.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for confirming the connectivity of the tert-butyl ester groups to the carboxyl functions.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. It can be used to study the preferred conformation of the molecule in solution.

Another advanced technique is Vibrational Circular Dichroism (VCD) , which is the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum is highly sensitive to the absolute configuration and conformation of the molecule. By comparing the experimental VCD spectrum of this compound with quantum chemical calculations, its absolute configuration can be unambiguously confirmed.

Table 5: Advanced Spectroscopic Techniques for In-depth Structural Analysis of this compound

| Technique | Information Obtained | Application to the Compound |

| 2D NMR (COSY, HSQC, HMBC) | Through-bond atomic connectivity | Unambiguous assignment of all ¹H and ¹³C signals and confirmation of the covalent structure, including the positions of the tert-butyl ester groups. |

| 2D NMR (NOESY) | Through-space proton proximities | Determination of the preferred solution-phase conformation and spatial arrangement of the substituents around the chiral center. |

| Vibrational Circular Dichroism (VCD) | Absolute configuration and conformational analysis | Absolute confirmation of the (R)-stereochemistry by matching the experimental spectrum to a theoretically predicted spectrum. |

Computational and Theoretical Investigations of Aminopentanedioate Systems

Conformational Analysis of Glutamic Acid Esters and Derivatives

The three-dimensional structure, or conformation, of glutamic acid derivatives like Di-tert-butyl (R)-2-aminopentanedioate is critical to its function and reactivity. Computational chemistry offers powerful tools to explore the vast conformational landscape of these flexible molecules.

An exhaustive conformational analysis of glutamic acid has been performed using Density Functional Theory (DFT) at the B3LYP/cc-pVTZ level, investigating neutral, zwitterionic, protonated, and deprotonated forms in a simulated water solvent environment. nih.gov This type of analysis classifies structures into families based on their dihedral angles to understand their relative stabilities. nih.gov For glutamic acid esters, computational studies are often combined with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy to determine the most stable conformations in solution. beilstein-journals.org It has been noted that intermolecular and intramolecular hydrogen bonds, as well as hydrophobic interactions, can cause discrepancies between conformations observed in the solid state (via X-ray crystallography) and those predicted or observed in solution. beilstein-journals.org

Generally, the Z-conformation of esters is strongly favored over the E-conformation due to a combination of steric and dipole-dipole interactions. researchgate.net However, the specific nature of the ester group, such as the bulky tert-butyl groups in this compound, and the solvent environment play a crucial role. nih.gov Implicit solvent models, like the polarizable continuum model, show that electrostatic effects tend to stabilize charged forms, though they can underestimate the stability of zwitterionic forms by not fully accounting for specific hydrogen bonds with solvent molecules. nih.gov

| Method | Application in Aminopentanedioate Systems | Key Findings |

| Density Functional Theory (DFT) | Calculation of the relative energies and geometries of various conformers of glutamic acid and its derivatives. nih.gov | Identifies stable conformers and classifies them into families based on dihedral angles. Reveals the influence of solvent on stability. nih.gov |

| NMR Spectroscopy | Experimental determination of molecular conformation in solution, often used to validate computational models. beilstein-journals.org | Provides data on through-space atomic distances (e.g., NOESY) that help define the dominant solution-state conformation. beilstein-journals.org |

| X-ray Crystallography | Determination of the precise 3D structure of molecules in the solid, crystalline state. beilstein-journals.org | Offers a static picture of a single conformation, which may differ from the more dynamic solution-state structure. beilstein-journals.org |

| Molecular Mechanics (MMFF94s) | A faster computational method used for initial conformational searches of complex molecules. beilstein-journals.org | Can reveal the flexibility of certain bonds and identify multiple low-energy conformers for further analysis. beilstein-journals.org |

Quantum Chemical Calculations on Reaction Mechanisms and Stereoselectivity

Quantum chemical calculations are indispensable for understanding the intricate details of chemical reactions involving aminopentanedioate systems. These methods allow researchers to map out reaction pathways, identify transition states, and predict the outcomes of reactions, including their stereoselectivity.

DFT and other ab initio methods are used to calculate the energies of reactants, products, and transition states, providing a quantitative picture of a reaction's feasibility and kinetics. rsc.org This approach has been used to clarify the roles of active site residues in enzymatic reactions and to investigate the stability of various intermediates. For a molecule like this compound, where the stereochemistry at the alpha-carbon is fixed as (R), quantum calculations can explain why this specific stereoisomer is formed in a given synthesis. By calculating the energy barriers for the formation of different stereoisomers, chemists can predict which pathway is more favorable, thus explaining the observed stereoselectivity.

These computational strategies have driven the development of new synthetic methodologies, catalyst design, and the exploration of synthetic routes to complex molecules before undertaking extensive experimental work. rsc.org

Molecular Dynamics Simulations for Ligand-Substrate Interactions

Molecular dynamics (MD) simulations provide a dynamic view of how molecules like this compound interact with biological targets such as enzymes and receptors. These simulations model the movements of atoms over time, offering insights into binding processes, conformational changes, and the specific interactions that stabilize a ligand-substrate complex. nih.govnih.gov

MD simulations have been extensively used to study the binding of glutamate (B1630785) and its analogues to glutamate transporters and receptors. nih.govnih.gov For instance, simulations of the glutamate transporter homologue GltPh have revealed the binding pathway of substrates, identifying key intermediate states where conserved residues stabilize the ligand. nih.gov Similarly, simulations of the ligand-binding domain of the GluR2 receptor have shown how glutamate binding induces a "cleft-closing" motion, a critical step in receptor activation. nih.gov These studies highlight the importance of specific interactions, such as:

Hydrogen Bonds: Crucial for recognizing and holding the ligand in the binding pocket. For example, in the GluR2 receptor, the GLU705 residue forms key hydrogen bonds that bridge the two domains of the binding site. nih.gov

Electrostatic Interactions: Cation-π interactions, like one involving TYR450 in the GluR2 receptor, can regulate the orientation of the ligand as it binds. nih.gov

These simulations can run from nanoseconds to microseconds and track the stability of the protein-ligand complex and the specific residues involved in the interaction. nih.govmdpi.com

| System Simulated | Simulation Method | Duration | Key Interactions / Findings |

| Aspartate binding to GltPh | Accelerated MD | Microsecond-level (effective) | Captured spontaneous binding and identified an intermediate state stabilized by residues D390 and D394. nih.gov |

| Glutamate binding to GluR2 | Conventional MD | 15 ns | Observed glutamate entering the binding cleft, followed by a cleft-closing motion. Identified key roles for TYR450 (cation-π) and GLU705 (H-bonding). nih.gov |

| Agonist/Antagonist with GDH | Conventional MD | 300 ns | Identified critical residues (Q85, R86, D119) involved in hydrogen bond formation for ligand recognition. mdpi.com |

In Silico Design of Glutamate-Based Chiral Auxiliaries and Catalysts

The principles of molecular recognition and reactivity learned from computational studies are being applied to the in silico (computer-aided) design of new molecules. Based on the glutamic acid scaffold, researchers design novel chiral auxiliaries and catalysts for use in asymmetric synthesis. nih.govnih.gov

The design process often involves several stages:

Library Generation: A virtual library of candidate molecules is created by modifying the basic glutamic acid structure. This can involve blocking functional groups or adding new pharmacophores. nih.gov

Property Prediction: In silico methods are used to predict the physicochemical, pharmacokinetic, and toxicological properties of the designed molecules to filter for promising candidates. nih.gov

Molecular Docking & Dynamics: The most promising candidates are then studied using molecular docking and MD simulations to predict how they will bind to a target receptor or how they will function as a catalyst. nih.govresearchgate.net

This computational, fragment-based approach is a powerful tool for optimizing lead structures and exploring novel chemical scaffolds. researchgate.net For example, new amino acid-derived ionic chiral catalysts have been designed to control reactions at sites distant from the chiral center, a significant challenge in synthetic chemistry. nih.gov Computational investigations of these systems help elucidate the electrostatic interactions responsible for the observed stereocontrol. nih.gov This integrated approach accelerates the discovery of new and effective molecules for a wide range of applications.

Future Research Directions and Translational Perspectives

Innovations in the Stereocontrolled Synthesis of Di-tert-butyl (R)-2-aminopentanedioate

The precise control of stereochemistry is paramount in the synthesis of chiral molecules like this compound. Future research is geared towards developing more efficient and selective synthetic methods.

One promising area is the advancement of catalytic asymmetric synthesis. frontiersin.orgrsc.org The design of novel chiral catalysts, including those derived from BINOL aldehydes, is expected to enhance stereoselective control during the formation of the chiral center. frontiersin.org These catalysts can directly activate α-C–H bonds of N-unprotected amino acid precursors, offering a more direct and atom-economical route. frontiersin.org Furthermore, combining chiral aldehydes with transition metals in co-catalytic systems presents an opportunity to achieve higher yields and enantioselectivities. frontiersin.org

Enzymatic synthesis is another key area of innovation. rsc.orgresearchgate.net Biocatalysis offers high stereo- and regioselectivity under mild reaction conditions, reducing energy consumption and the use of toxic metals. researchgate.netpharmasalmanac.com Enzymes like amine dehydrogenases and transaminases are being explored for the asymmetric amination of prochiral ketone precursors. researchgate.net The development of recombinant enzymes and processes like reductive amination using engineered E. coli strains are set to provide highly efficient and environmentally friendly synthetic pathways. nih.govnih.gov

Metathesis reactions, known for their functional group tolerance and stereocontrolled nature, are also being investigated for the synthesis of complex amino acid derivatives. nih.govresearchgate.net These transformations allow for the construction of novel heterocyclic amino esters and amides with multiple stereocenters, a process where the original stereochemistry of the starting amino acid is preserved. nih.govresearchgate.net

Expanding the Synthetic Scope of Glutamate-Derived Building Blocks

This compound and similar glutamate-derived building blocks are foundational in the synthesis of a wide array of complex molecules. Future research aims to broaden their application in creating novel peptides, pharmaceuticals, and functional materials.

In peptide synthesis, these building blocks are crucial for introducing non-canonical amino acids with specific functionalities. eurpepsoc.com Solid-phase peptide synthesis (SPPS) provides a flexible method for incorporating these modified amino acids, enabling the creation of peptides with tailored properties. eurpepsoc.comnih.gov Research is focused on developing new protected building blocks, such as those with azido (B1232118) groups for click chemistry or electroactive moieties for electrochemical modifications, to expand the chemical diversity of synthetic peptides. eurpepsoc.comresearchgate.net The synthesis of peptides with side-chain oligo-glutamic acid branches is another area of interest, relevant to understanding post-translational modifications. researchgate.net

The versatility of glutamate (B1630785) derivatives also extends to their use as chiral templates in the asymmetric synthesis of other complex molecules. researchgate.net They can be used to create unnatural α-amino acids and chiral auxiliaries that guide the stereochemical outcome of subsequent reactions. researchgate.net

Development of Novel Analytical Platforms for Chiral Amino Acid Esters

The accurate analysis and separation of chiral amino acid esters are critical for quality control and research. Future developments in analytical chemistry are focused on creating faster, more sensitive, and higher-resolution methods.

High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a cornerstone of chiral separations. chromatographytoday.comyakhak.org The exploration of new CSPs, such as those based on crown ethers, macrocyclic glycopeptides, and polysaccharides, is a major research direction. chromatographytoday.commdpi.com These new phases aim to improve resolution and shorten analysis times. mdpi.com Supercritical fluid chromatography (SFC) is also emerging as a powerful technique for rapid chiral separations. mdpi.com

Mass spectrometry (MS) coupled with separation techniques is becoming increasingly important for the direct detection and quantification of chiral compounds. acs.org Innovations in ion mobility-mass spectrometry (IM-MS) allow for the separation of diastereomers in the gas phase, offering a rapid analysis method. acs.org

Chemical derivatization with chiral derivatizing agents (CDAs) remains a valuable strategy, especially for enhancing sensitivity and enabling separation on standard achiral columns. nih.govnih.gov Research is ongoing to develop new CDAs that offer higher enantioselectivity and are suitable for a wider range of amino acid esters. nih.govnih.gov

Computational Approaches for Predictive Synthesis and Reactivity

Computational chemistry is becoming an indispensable tool for predicting the outcomes of chemical reactions and designing new synthetic strategies. Machine learning (ML) and other computational methods are being increasingly applied to the field of asymmetric catalysis and synthesis.

ML algorithms, such as random forest and neural networks, can be trained on existing reaction data to predict the enantioselectivity of a given catalyst-substrate combination. pnas.orgnih.gov This predictive power can significantly reduce the time and resources required for catalyst development by guiding experimental efforts toward the most promising candidates. pnas.org By analyzing large datasets of reactions, ML models can identify key molecular descriptors that influence stereoselectivity, providing valuable insights for the rational design of new catalysts. researchgate.netacs.org

Computational studies are also used to elucidate reaction mechanisms and understand the origins of stereoselectivity. researchgate.net Density functional theory (DFT) calculations can model transition states and intermediates, helping chemists to understand how a catalyst controls the stereochemical outcome of a reaction. researchgate.net These insights are crucial for optimizing reaction conditions and designing more effective catalysts.

Future research will focus on developing more accurate and generalizable predictive models by incorporating larger and more diverse datasets. acs.org The integration of ML with automated synthesis platforms has the potential to create a closed-loop system where new catalysts and reactions can be designed, tested, and optimized with minimal human intervention.

Advancements Towards Sustainable and Scalable Production of Chiral Amino Acid Derivatives

The principles of green chemistry are increasingly influencing the production of fine chemicals, including chiral amino acid derivatives. Future research is focused on developing more sustainable and scalable manufacturing processes that minimize waste, reduce energy consumption, and utilize renewable resources.

The use of greener solvents is a key aspect of this effort. Solvents like propylene (B89431) carbonate are being investigated as replacements for more hazardous solvents like dichloromethane (B109758) and DMF in peptide synthesis. researchgate.net The development of solvent-free reaction conditions is another important goal.

Biocatalysis, as mentioned earlier, is inherently a green technology due to its use of renewable enzymes and mild reaction conditions. pharmasalmanac.com The development of robust and reusable enzyme preparations will be crucial for the industrial-scale application of biocatalytic processes.

Electrochemical synthesis is another promising green approach, using electricity to drive chemical reactions. acs.org This method can reduce the need for chemical oxidants and reductants, which often generate hazardous waste. acs.org

The development of continuous flow processes is also a key area of research for scalable production. Flow chemistry offers several advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for automation and process optimization. The selective reduction of amides on glutamine derivatives has been demonstrated in a scalable process, highlighting the potential of this approach for producing unnatural amino acids. rsc.org

Q & A

Basic: What are the key synthetic routes and protection strategies for Di-tert-butyl (R)-2-aminopentanedioate?

Answer:

this compound is typically synthesized via Boc (tert-butoxycarbonyl) protection of the amine group in glutamic acid derivatives. A common method involves reacting the free amine with di-tert-butyl dicarbonate (Boc anhydride) in a biphasic solvent system (e.g., water/dioxane) under mild alkaline conditions (pH 8–9) . Critical steps include:

- Protection : Use of Boc anhydride to block the amine group, ensuring regioselectivity.

- Esterification : Subsequent esterification of carboxylic acid groups with tert-butyl groups via acid-catalyzed reactions (e.g., using HCl in tert-butanol) .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the enantiomerically pure product.

Key Considerations : Monitor reaction pH to avoid premature deprotection. Use chiral auxiliaries or enantioselective catalysts to retain (R)-configuration .

Basic: What analytical techniques validate the enantiomeric purity of this compound?

Answer :

Enantiomeric purity is critical for applications in asymmetric synthesis. Recommended methods include:

- Chiral HPLC : Use a Chiralpak® IA or IB column with a hexane/isopropanol mobile phase (90:10 v/v). Retention times for (R) and (S) enantiomers should differ by ≥1.5 minutes .

- NMR with Chiral Shift Reagents : Eu(hfc)₃ or Yb(tfc)₃ induces distinct splitting patterns for enantiomers in ¹H or ¹³C NMR .

- Optical Rotation : Compare observed [α]ᴅ²⁵ values against literature data (e.g., +12.5° for (R)-enantiomer in chloroform) .

Data Interpretation : A single peak in chiral HPLC and matching optical rotation confirm ≥98% enantiomeric excess.

Advanced: How can stability contradictions in this compound under varying conditions be resolved?

Answer :

Discrepancies in stability data (e.g., decomposition rates in acidic vs. neutral conditions) require systematic analysis:

- Accelerated Stability Studies : Conduct stress testing at elevated temperatures (40–60°C) and monitor degradation via HPLC. For example, half-life (t₁/₂) in 0.1M HCl at 50°C should be <24 hours due to Boc group hydrolysis .

- Mechanistic Probes : Use FTIR or LC-MS to identify degradation products (e.g., tert-butanol or CO₂ release indicating Boc cleavage) .

- Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions (e.g., 25°C).

Mitigation : Store the compound under anhydrous conditions at -20°C to minimize hydrolysis .

Advanced: What methodologies assess the environmental impact of this compound given limited ecotoxicological data?

Answer :

While ecotoxicity data for this compound are scarce (e.g., no LC50 values for aquatic organisms) , researchers can:

- QSAR Modeling : Predict toxicity using Quantitative Structure-Activity Relationship tools (e.g., ECOSAR) based on analogs like diethyl glutamate esters .

- Read-Across Analysis : Extrapolate biodegradability data from structurally similar compounds (e.g., tert-butyl esters show moderate persistence in soil; t₁/₂ ~30–60 days) .

- Microcosm Studies : Evaluate soil mobility and bioaccumulation potential using spiked samples analyzed via GC-MS .

Regulatory Compliance : Classify the compound per REACH guidelines as "Persistent, Bioaccumulative, and Toxic (PBT)" if logP >3.5 or half-life >60 days .

Advanced: How do tert-butyl groups influence the steric and electronic properties of this compound in peptide coupling?

Answer :

The tert-butyl groups introduce steric hindrance and electronic effects:

- Steric Shielding : Bulky tert-butyl esters protect the carboxylate from nucleophilic attack, enabling selective activation of the α-amine for coupling .

- Electronic Effects : Electron-donating tert-butyl groups stabilize intermediates in carbodiimide-mediated couplings (e.g., EDC/HOBt), reducing racemization .

- Solubility : Enhanced lipophilicity improves solubility in organic solvents (e.g., DMF, THF), critical for solid-phase peptide synthesis .

Experimental Design : Compare coupling efficiency (yield and enantiopurity) with/without tert-butyl protection using model peptides.

Advanced: How to optimize reaction conditions for Boc deprotection in this compound without side reactions?

Answer :

Boc removal typically uses trifluoroacetic acid (TFA) in dichloromethane (DCM). Optimization strategies include:

- Acid Concentration : Use 20–30% TFA in DCM to balance deprotection speed (1–2 hours) and minimized tert-butyl ester cleavage .

- Temperature Control : Maintain 0–4°C to reduce side reactions (e.g., aspartimide formation).

- Scavengers : Add triisopropylsilane (TIS) or water (2–5%) to quench carbocations and prevent alkylation side products .

Validation : Monitor deprotection via LC-MS for [M+H]+ ion (deprotected amine) and absence of tert-butanol peaks in NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products